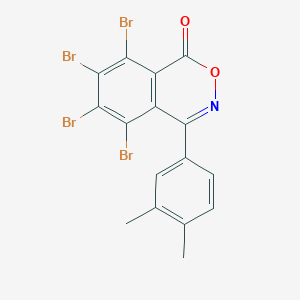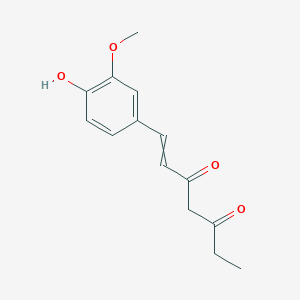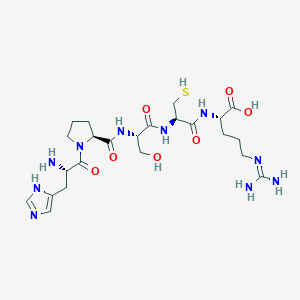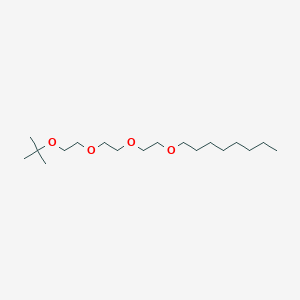
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is a brominated benzoxazinone derivative. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of multiple bromine atoms and a benzoxazinone core makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazinone derivatives, while reduction reactions can produce partially brominated compounds .
科学的研究の応用
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: A brominated pyrimidine derivative with similar structural features.
2-Amino-5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one: Another brominated benzoxazinone derivative with an amino group.
Uniqueness
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is unique due to its specific bromination pattern and the presence of a benzoxazinone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
845728-86-1 |
|---|---|
分子式 |
C16H9Br4NO2 |
分子量 |
566.9 g/mol |
IUPAC名 |
5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C16H9Br4NO2/c1-6-3-4-8(5-7(6)2)15-9-10(16(22)23-21-15)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3 |
InChIキー |
HKBQKZSDFFPYQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)

![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)


![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
